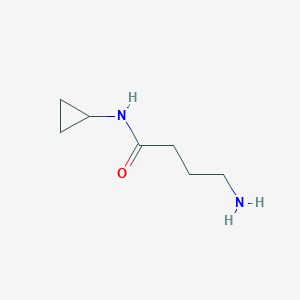
4-amino-N-cyclopropylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-N-cyclopropylbutanamide is a chemical compound with the molecular formula C7H14N2O.
Preparation Methods
The synthesis of 4-amino-N-cyclopropylbutanamide involves several steps. One common method includes the reaction of cyclopropylamine with butyric acid derivatives under specific conditions to form the desired compound. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-amino-N-cyclopropylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-amino-N-cyclopropylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-amino-N-cyclopropylbutanamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-amino-N-cyclopropylbutanamide can be compared with other similar compounds, such as:
This compound hydrochloride: This compound has similar properties but includes a hydrochloride group, which can affect its solubility and reactivity.
Cyclopropylamine derivatives: These compounds share the cyclopropylamine structure but differ in their functional groups and overall reactivity.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for various research applications.
Biological Activity
4-Amino-N-cyclopropylbutanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C7H14N2. The compound features an amino group and a cyclopropyl moiety, which contribute to its unique biological properties. Understanding the structure-activity relationship (SAR) is crucial for optimizing its pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. It has been studied for its potential as an agonist for G protein-coupled receptors (GPCRs), particularly GPR52, which is implicated in neuropsychiatric disorders .
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent.
Neuropharmacological Effects
The compound has been investigated for its effects on neuropsychiatric conditions. It has demonstrated the ability to modulate neurotransmitter systems, which may lead to therapeutic applications in treating disorders such as schizophrenia and depression .
Study 1: GPR52 Agonism
A study focused on the development of GPR52 agonists highlighted the efficacy of compounds similar to this compound. The research showed that these compounds could induce significant behavioral changes in animal models, suggesting their potential for treating psychotic disorders .
Study 2: Anticancer Activity
In another study, derivatives of this compound were tested against multiple cancer cell lines. The results indicated that certain modifications enhanced cytotoxicity against breast cancer cells (MCF-7 and MDA-MB-231), with IC50 values significantly lower than those of standard chemotherapeutics .
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | Not specified | |
| Anticancer | MCF-7 (Breast Cancer) | < 10 | |
| GPR52 Agonism | GPR52 receptor | EC50 = 30 nM |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Effect on Activity |
|---|---|---|
| Base Compound | None | Reference |
| Cyclopropyl Substitution | Increased potency | Improved efficacy |
| Amino Group Variation | Enhanced receptor binding | Increased selectivity |
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-amino-N-cyclopropylbutanamide |
InChI |
InChI=1S/C7H14N2O/c8-5-1-2-7(10)9-6-3-4-6/h6H,1-5,8H2,(H,9,10) |
InChI Key |
FXFSJYAYBIVACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















